molecular formula C23H13Cl2N3O2 B7946900 AGK2

AGK2

Cat. No.: B7946900
M. Wt: 434.3 g/mol
InChI Key: SVENPFFEMUOOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AGK2 is a potent, cell-permeable, and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent class III histone deacetylase . It minimally affects both SIRT1 and SIRT3, providing a valuable tool for specifically probing SIRT2's biological functions . The primary mechanism of action of this compound is the inhibition of SIRT2's deacetylase activity, which leads to increased levels of acetylated α-tubulin, a key cellular substrate of SIRT2 . This compound has demonstrated significant research value across multiple fields. In oncology, this compound has been shown to inhibit viability and proliferation in various breast cancer cell lines (including T47D, MCF7, and MDA-MB-231) and can exhibit synergistic, additive, or antagonistic pharmacological interactions with the chemotherapeutic agent paclitaxel, suggesting its potential in combination therapy regimens . In virology, this compound exerts robust anti-hepatitis B virus (HBV) activity by suppressing the synthesis of HBV RNA and DNA replicative intermediates, as demonstrated in both in vitro (HepAD38, HepG2-NTCP) and in vivo models . Its antiviral mechanism involves the epigenetic suppression of the covalently closed circular DNA (cccDNA) minichromosome through the recruitment of repressive histone methyltransferases and a reduction in cccDNA levels . Furthermore, in neuroscience research, this compound has been found to alleviate lipopolysaccharide-induced neuroinflammation in microglial cells, indicating its utility in studying neuroinflammatory pathways . It has also been shown to rescue α-synuclein-mediated toxicity in models of Parkinson's disease .

Properties

IUPAC Name

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENPFFEMUOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184559
Record name AGK-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-28-4
Record name AGK-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Base : LDA, hexamethyldisilazide (NaHMDS, KHMDS), or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at −78°C to 0°C.

  • Workup : Aqueous quench followed by extraction with ethyl acetate.

Catalytic System:

  • Catalyst : Grubbs II (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

  • Solvent : DCM or toluene under inert atmosphere (N₂ or Ar).

  • Temperature : 40–60°C for 12–24 hours.

Hydrolysis and Hydrogenation

The bicyclic ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to the corresponding carboxylic acid, which is subsequently hydrogenated using palladium on carbon (Pd/C) or Raney nickel. This step saturates remaining double bonds and reduces nitro or azide groups if present, finalizing this compound’s structure.

Analytical Characterization of this compound

Post-synthesis, this compound is characterized via high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Purity thresholds exceed 95%, as validated by reversed-phase HPLC with UV detection at 254 nm.

Representative Analytical Data:

Parameter Specification
Molecular Weight434.3 Da
Molecular FormulaC₂₃H₁₃Cl₂N₃O₂
Purity (HPLC)≥98%
Solubility1 mg/mL in DMSO, 3 mg/mL in DMF
Melting PointNot reported

¹H NMR (400 MHz, DMSO-d₆) data aligns with the proposed structure, though specific spectral values are omitted in public disclosures.

Optimization and Scalability Challenges

Scalability of the metathesis step remains a hurdle due to the cost of Grubbs catalysts and side reactions (e.g., homocoupling). Patent CN101679178A suggests optimizing catalyst loading (1–5 mol%) and employing scavengers to mitigate byproducts. Alternative solvents like 1,2-dichloroethane (DCE) improve yields but raise toxicity concerns.

Applications in Targeted Synthesis

This compound’s synthesis informs broader strategies for sirtuin inhibitor development. The metathesis-hydrogenation sequence has been adapted to analogs with modified chlorophenyl or pyridine moieties, though bioactivity varies with substituent placement .

Chemical Reactions Analysis

AGK2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neurodegenerative Diseases

AGK2 has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's diseases. Research indicates that SIRT2 plays a significant role in the pathophysiology of these conditions. Inhibition of SIRT2 by this compound has shown promise in:

  • Promoting Neuroprotection : Studies have demonstrated that this compound can enhance neuroprotective mechanisms, potentially slowing the progression of neurodegenerative diseases .
  • Modulating Inflammation : this compound treatment has been associated with reduced inflammatory responses in neuronal cells, which is crucial for managing neurodegeneration .

Case Study: this compound in Alzheimer's Disease

A study highlighted the effects of this compound on microglial activation and amyloid-beta clearance, suggesting that it could mitigate neuroinflammation associated with Alzheimer's disease .

Cancer Research

This compound's role in cancer therapy is particularly noteworthy. It has been shown to enhance the efficacy of various chemotherapeutic agents:

  • Synergistic Effects with Chemotherapy : this compound has demonstrated additive effects when combined with drugs like paclitaxel and lapatinib, overcoming drug resistance in cancer cells . This suggests its potential as an adjunct therapy in treating resistant cancer types.
  • Impact on Tumor Cell Dynamics : Inhibition of SIRT2 by this compound influences tumor cell proliferation and migration. For instance, it has been reported to increase nuclear stiffness and reduce invasiveness in breast cancer cell lines .

Case Study: this compound and Drug Resistance

In nasopharyngeal carcinoma cell lines, this compound was found to enhance the cytotoxic effects of lapatinib, indicating its potential to address drug resistance challenges in cancer therapy .

Cellular Biology Applications

This compound is also utilized in cellular biology research to understand the underlying mechanisms of SIRT2 inhibition:

  • Cytoskeletal Organization : Research has shown that this compound affects the organization of cytoskeletal networks, particularly influencing perinuclear structures such as α-tubulin and keratin 8 . This has implications for understanding cellular mechanics and migration.
  • Cell Cycle Regulation : this compound's influence on cell cycle progression highlights its potential role in regulating cellular growth and division processes .

Summary Table of Applications

Application AreaKey FindingsReferences
Neurodegenerative DiseasesPromotes neuroprotection; modulates inflammation
Cancer ResearchEnhances chemotherapy efficacy; reduces drug resistance
Cellular BiologyAffects cytoskeletal organization; regulates cell cycle

Mechanism of Action

The primary mechanism of action for AGK2 involves the inhibition of sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of proteins, which are involved in cellular regulation, including aging and stress resistance. By inhibiting SIRT2, this compound can reduce alpha-synuclein-mediated toxicity, which is a key factor in the pathology of Parkinson’s disease .

Comparison with Similar Compounds

Table 1: this compound vs. PAX in Breast Cancer Models

Cell Line This compound IC₅₀ (μM) PAX IC₅₀ (nM) This compound + PAX Interaction
MCF7 (HR⁺) >30 3.1 Synergistic
T47D (HR⁺) >30 2.8 Additive
MDA-MB-231 (TNBC) >30 4.5 Additive
HCC1937 (TNBC) 15.2 6.7 Antagonistic

Disease-Specific Mechanisms Compared to Standard Therapies

Neurodegenerative Diseases :

  • Parkinson’s Disease: Unlike nonspecific antioxidants, this compound directly targets SIRT2 to reduce α-synuclein aggregation and neuronal death .
  • Neuroinflammation : this compound outperforms broad-spectrum anti-inflammatory agents by selectively inhibiting SIRT2-MKP-1 signaling, reducing IL-6 and TNF-α without suppressing global immune responses .

Cancer :

  • Leukemia : this compound selectively induces apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells (e.g., KOPN8, IC₅₀ = 8.2 μM) but has minimal effects on T-cell leukemia or myeloid lineages .

Table 2: this compound’s Therapeutic Effects Across Diseases

Disease Model Key Mechanism Outcome vs. Standard Therapies
TNBC SIRT2 inhibition → cytoskeletal remodeling Reduces invasiveness (PAX lacks this)
Parkinson’s Disease SIRT2 inhibition → α-synuclein clearance Superior neuroprotection vs. antioxidants
Acute Liver Failure SIRT2 inhibition → mitochondrial protection Comparable to hepatoprotectants like NAC

Combination Therapy Profiles

This compound enhances the efficacy of existing therapies with minimal off-target effects:

  • PAX in Breast Cancer : Synergy in hormone-sensitive cells via G1 arrest and caspase-3 activation .
  • BCG in Tuberculosis : this compound + BCG vaccination reduced lung bacterial burden in mice by 40% compared to BCG alone .

Table 3: this compound Combination Therapy Outcomes

Combination Model Effect
This compound + PAX (1:1) MCF7 (HR⁺ Breast Cancer) Synergistic cell death (CI = 0.7)
This compound + BCG Murine TB Model Additive bacterial clearance
This compound + VGVAPG (peptide) Neuronal Cells Enhanced antioxidant gene expression

Biological Activity

AGK2, a selective inhibitor of SIRT2 (Sirtuin 2), has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cellular stress responses. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various models, and implications for future research.

SIRT2 is a member of the sirtuin family of proteins that are involved in deacetylation processes influencing various cellular functions, including metabolism, cell cycle regulation, and stress responses. This compound inhibits SIRT2 activity, leading to altered acetylation levels of target proteins. This inhibition has been linked to several biological outcomes:

  • Inhibition of Viral Replication : this compound has demonstrated significant anti-HBV (Hepatitis B Virus) activity by reducing HBV RNA and DNA levels in infected cells. It operates by targeting the HBx protein, which enhances SIRT2 activity and promotes HBV replication .
  • Cellular Stress Response : In models of oxidative stress, this compound treatment resulted in decreased ATP levels and increased apoptosis in neuronal cells, indicating its role in modulating cellular responses to stress .

Efficacy Against Hepatitis B Virus

This compound's anti-HBV effects were evaluated in both in vitro and in vivo studies:

  • In Vitro Studies :
    • In HepG2-NTCP cells (a model for HBV infection), this compound treatment significantly reduced the expression of HBV total RNAs and DNA replicative intermediates. The levels of HBsAg and HBeAg were also diminished following this compound treatment .
    • A time-dependent decrease in HBV DNA was observed when this compound was administered to infected cells over seven days.
  • In Vivo Studies :
    • In HBV transgenic mice, this compound administration led to a marked reduction in serum HBV DNA levels and hepatic HBV RNA levels, demonstrating its potential as a therapeutic agent against HBV infection .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study FocusModel TypeKey Findings
Anti-HBV ActivityHepG2-NTCP CellsReduced HBV RNA/DNA levels; decreased HBsAg/HBeAg
Cellular Stress ResponsePC12 CellsInduced apoptosis; decreased ATP levels
Liver ProtectionD-galactose ModelAmeliorated liver damage; decreased TGF-β1 mRNA levels

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : In a model of liver fibrosis induced by D-galactose, this compound administration resulted in reduced liver damage markers and improved histological outcomes. The study indicated a protective effect against fibrotic changes through modulation of SIRT2 activity .
  • Case Study 2 : Another investigation demonstrated that this compound could prevent LPS (lipopolysaccharide)-induced apoptosis by inhibiting the increase in pro-apoptotic proteins such as Bax. This suggests potential applications for this compound in managing inflammatory responses .

Q & A

What is the molecular mechanism of AGK2 as a SIRT2 inhibitor, and how does its selectivity compare to other sirtuin isoforms?

This compound ((Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide) selectively inhibits SIRT2 with an IC50 of 3.5 μM, showing minimal activity against SIRT1 (IC50 = 30 μM) and SIRT3 (IC50 = 91 μM) . It binds to the catalytic domain of SIRT2, reducing deacetylase activity and increasing acetylated substrates like α-tubulin . This specificity is critical for studies targeting SIRT2-dependent pathways without confounding effects from other sirtuins.

How should researchers determine optimal this compound concentrations for in vitro studies to balance efficacy and cytotoxicity?

Dose-response experiments using CCK-8 assays are essential. In L02 hepatocytes, this compound concentrations ≤4 μM maintained >90% cell viability, while ≥8 μM caused significant toxicity . For SIRT2 inhibition, 1–4 μM effectively reduced SIRT2 protein levels and improved mitochondrial function in TAA-induced models . Always validate dose-dependent effects using Western blot (e.g., acetylated α-tubulin) and functional assays (e.g., mitochondrial membrane potential) .

What experimental designs are recommended to assess this compound’s impact on mitochondrial dynamics in disease models?

Key steps include:

  • Cell treatment : Pre-treat cells with this compound (1–4 μM) 2 hours before inducing mitochondrial stress (e.g., TAA for hepatotoxicity) .
  • Mitochondrial markers : Measure membrane potential via JC-1 staining (red/green fluorescence ratio) and quantify fission/fusion proteins (e.g., FIS1, MFN2) .
  • Metabolic profiling : Analyze TCA cycle enzymes (IDH1, MDH1) via qPCR or immunofluorescence, as this compound upregulates these proteins in a dose-dependent manner .

How can contradictory findings about this compound’s role in apoptosis and necrosis be reconciled?

This compound’s effects are context-dependent:

  • Pro-survival : In TAA-treated hepatocytes, this compound (1–4 μM) reduces necrosis by stabilizing mitochondrial membrane potential and upregulating antioxidant enzymes (e.g., SOD2) .
  • Pro-death : In C6 glioma cells, this compound induces caspase-3-dependent apoptosis and necrosis at higher doses (≥10 μM) via ATP depletion and PARP activation .
    Methodological resolution : Use cell-type-specific viability assays (CCK-8 vs. Annexin V/PI staining) and confirm mechanisms with knockout models (e.g., SIRT2 siRNA) .

What protocols are recommended for studying this compound’s antiviral effects, such as against HBV or HSV-1?

  • In vitro : Treat infected HepG2.2.15 cells (HBV) or Vero cells (HSV-1) with 5–10 μM this compound for 24–48 hours. Measure viral DNA/RNA via qPCR and assess interferon-stimulated genes (ISGs) like IRF3 phosphorylation .
  • In vivo : Use this compound (1 mM in DMSO) in Drosophila or mouse models. Monitor survival, cytokine levels (TNF-α, IL-6), and viral titers . Note: this compound’s antiviral effects may involve SIRT2-G3BP1 deacetylation, enhancing cGAS-STING signaling .

How can researchers address variability in this compound’s effects across different cell lines?

  • Baseline SIRT2 levels : Quantify SIRT2 expression via Western blot before treatment. Cells with high endogenous SIRT2 (e.g., HeLa) show stronger this compound-mediated effects .
  • Metabolic profiling : Use Seahorse assays to compare oxidative phosphorylation (OXPHOS) and glycolysis, as this compound’s efficacy correlates with mitochondrial health .
  • Co-treatment strategies : Combine this compound with ROS scavengers (e.g., NAC) in stress-sensitive cells to isolate SIRT2-specific effects .

What are the best practices for validating this compound’s target engagement in vivo?

  • Pharmacokinetics : Administer this compound intraperitoneally (1–10 mg/kg) and measure plasma/tissue concentrations via LC-MS. Its half-life is ~2–4 hours .
  • Biomarkers : Assess acetylated α-tubulin in brain or liver tissues via immunohistochemistry to confirm SIRT2 inhibition .
  • Functional readouts : In neurodegenerative models, monitor motor function (e.g., rotarod tests) and dopamine levels .

How should researchers design experiments to explore this compound’s role in metabolic reprogramming?

  • Transcriptomics : Perform RNA-seq on this compound-treated cells to identify upregulated pathways (e.g., TCA cycle, antioxidant defense) .
  • Stable isotope tracing : Use ¹³C-glucose to track flux through IDH1/MDH1, which this compound enhances .
  • CRISPR screens : Knock out SIRT2 or downstream targets (e.g., FIS1) to validate this compound’s metabolic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGK2
Reactant of Route 2
Reactant of Route 2
AGK2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.